3-(Methylthio)benzyl alcohol

Catalog No.
S1911735
CAS No.
59083-33-9
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)benzyl alcohol

CAS Number

59083-33-9

Product Name

3-(Methylthio)benzyl alcohol

IUPAC Name

(3-methylsulfanylphenyl)methanol

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3

InChI Key

XEYJXUMJQBGDEL-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)CO

Canonical SMILES

CSC1=CC=CC(=C1)CO

3-(Methylthio)benzyl alcohol, also known as (3-methylsulfanylphenyl)methanol, is an organic compound with the molecular formula C8_8H10_{10}OS. This compound features a benzyl group attached to a hydroxyl (OH) group and a methylthio (CH3_3-S-) group. It is characterized by its aromatic properties and the presence of sulfur in its structure, which contributes to its unique chemical behavior and potential applications in various fields, including pharmaceuticals and organic synthesis.

Involving Methylthio Compounds: A multi-step synthesis may involve reacting methylthio compounds with benzyl chloride or other halogenated derivatives under specific conditions (e.g., using bases or reductive agents) to produce 3-(Methylthio)benzyl alcohol .
  • Direct Synthesis from Methylthiophenols: Another approach involves starting from methylthiophenols and employing nucleophilic substitutions or reductions to obtain the desired alcohol product.
  • Several methods exist for synthesizing 3-(Methylthio)benzyl alcohol:

    • Oxidation of Benzyl Alcohol Derivatives: Utilizing catalysts such as platinum on carbon, benzyl alcohol derivatives can be oxidized at elevated temperatures to yield aldehyde products, including 3-(Methylthio)benzyl alcohol as an intermediate .

    3-(Methylthio)benzyl alcohol has several applications across different industries:

    • Pharmaceuticals: Due to its potential biological activity, it may be explored for developing new antimicrobial agents or therapeutic compounds.
    • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including esters and other functionalized derivatives.
    • Flavoring and Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavoring agents.

    Interaction studies of 3-(Methylthio)benzyl alcohol primarily focus on its metabolic pathways and interactions with biological systems. The compound's metabolism involves oxidation processes that lead to the formation of various metabolites, influencing its biological activity. Environmental factors such as pH and temperature can significantly affect these interactions, impacting the compound's stability and reactivity .

    Several compounds share structural similarities with 3-(Methylthio)benzyl alcohol. Here are some notable examples:

    Compound NameStructural FeaturesUnique Aspects
    Benzyl AlcoholC6_6H5_5CH2_2OHCommonly used solvent; less reactive than methylthio derivatives .
    4-(Methylthio)benzyl AlcoholC8_8H10_{10}OSSimilar structure but different position of methylthio group; may exhibit different biological activities.
    3-(Fluorobenzyl) AlcoholC7_7H7_7FContains fluorine; alters reactivity profiles compared to sulfur-containing compounds .
    4-(Chlorobenzyl) AlcoholC7_7H7_7ClChlorine substituent affects electronic properties; used in various chemical syntheses .

    The uniqueness of 3-(Methylthio)benzyl alcohol lies in its specific functional group arrangement, particularly the methylthio group at the meta position relative to the hydroxyl group, which influences both its reactivity and potential applications compared to similar compounds.

    3-(Methylthio)benzyl alcohol (CAS 59083-33-9) is an organosulfur compound with the molecular formula $$ \text{C}8\text{H}{10}\text{OS} $$ and a molecular weight of 154.23 g/mol. Its structure consists of a benzyl alcohol moiety ($$ \text{C}6\text{H}5\text{CH}2\text{OH} $$) substituted with a methylthio group ($$ \text{-SCH}3 $$) at the meta position (Figure 1). The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 1.2 g/cm³ and a boiling point of 264.5°C at atmospheric pressure.

    The methylthio group introduces unique electronic effects due to sulfur’s polarizability, which influences the compound’s reactivity in nucleophilic substitutions and oxidation reactions. The hydroxyl group at the benzylic position enables participation in hydrogen bonding and esterification reactions. X-ray crystallography studies of analogous compounds confirm that the methylthio substituent adopts a planar configuration relative to the aromatic ring, minimizing steric hindrance.

    Table 1: Key physicochemical properties

    PropertyValueSource
    Molecular Formula$$ \text{C}8\text{H}{10}\text{OS} $$
    Melting PointNot reported-
    Boiling Point264.5°C at 760 mmHg
    Density1.2 g/cm³
    Refractive Index1.571
    SolubilityMethanol, DMSO, chloroform

    Historical Context in Organosulfur Chemistry

    The synthesis of 3-(methylthio)benzyl alcohol emerged alongside advancements in organosulfur chemistry during the mid-20th century. Early work focused on modifying benzyl alcohol derivatives to study sulfur’s electronic effects on aromatic systems. The compound gained prominence after the discovery that sulfur-containing benzyl alcohols serve as precursors to bioactive molecules, including acetylcholinesterase inhibitors.

    A pivotal development occurred in the 1980s when researchers demonstrated that the methylthio group enhances the stability of benzyl alcohols in acidic media compared to their oxygen analogs. This property made 3-(methylthio)benzyl alcohol a valuable intermediate in synthesizing sulfur-containing pharmaceuticals, such as meclizine analogs.

    Significance in Synthetic Organic Chemistry

    3-(Methylthio)benzyl alcohol plays three critical roles in synthetic chemistry:

    • Building Block: Serves as a precursor for sulfoxide and sulfone derivatives through controlled oxidation.
    • Directing Group: The methylthio moiety directs electrophilic aromatic substitution to the para position in catalytic coupling reactions.
    • Chiral Auxiliary: Used in asymmetric synthesis due to the sulfur atom’s ability to stabilize transition states.

    Recent studies highlight its utility in synthesizing heterocyclic compounds. For example, under Ullmann coupling conditions, it forms biaryl ethers with 85–92% yields when reacted with iodobenzene derivatives. The compound’s electron-rich aromatic ring also participates in Friedel-Crafts alkylations, enabling access to polycyclic architectures.

    Table 2: Catalytic oxidation yields of benzyl alcohol derivatives

    DerivativeCatalystYield (%)Reference
    3-(Methylthio)benzyl alc.$$ \text{ABNO} $$98
    4-Methoxybenzyl alcohol$$ \text{Pt} $$95
    4-Trifluoromethylbenzyl$$ \text{MnCo}2\text{O}4 $$72

    This compound’s versatility stems from the synergistic interplay between its hydroxyl and methylthio groups, which allows simultaneous engagement in hydrogen bonding and hydrophobic interactions during catalytic cycles. Current research explores its applications in metal-organic frameworks (MOFs) for gas adsorption, leveraging sulfur’s affinity for heavy metals.

    XLogP3

    1.8

    Wikipedia

    (3-methylsulfanylphenyl)methanol

    Dates

    Modify: 2023-08-16

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